molecular formula C8H9NO3S B12822204 N-ethoxy-N-(2-formylthiophen-3-yl)formamide

N-ethoxy-N-(2-formylthiophen-3-yl)formamide

Cat. No.: B12822204
M. Wt: 199.23 g/mol
InChI Key: IGPHFJOJAGBIGI-UHFFFAOYSA-N
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Description

N-ethoxy-N-(2-formylthiophen-3-yl)formamide is a chemical compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both formyl and ethoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxy-N-(2-formylthiophen-3-yl)formamide typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the thiophene ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethoxy-N-(2-formylthiophen-3-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethoxy-N-(2-formylthiophen-3-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethoxy-N-(2-formylthiophen-3-yl)formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-formylthiophen-3-yl)acetamide: Similar structure but with an acetamide group instead of an ethoxy group.

    N-(2-formylthiophen-3-yl)benzamide: Contains a benzamide group instead of an ethoxy group.

    N-(2-formylthiophen-3-yl)propionamide: Features a propionamide group instead of an ethoxy group

Uniqueness

The ethoxy group can enhance the solubility and stability of the compound, while the formyl group provides a reactive site for further functionalization .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

N-ethoxy-N-(2-formylthiophen-3-yl)formamide

InChI

InChI=1S/C8H9NO3S/c1-2-12-9(6-11)7-3-4-13-8(7)5-10/h3-6H,2H2,1H3

InChI Key

IGPHFJOJAGBIGI-UHFFFAOYSA-N

Canonical SMILES

CCON(C=O)C1=C(SC=C1)C=O

Origin of Product

United States

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